molecular formula C5H9NOS B101213 3-((2-Hydroxyethyl)thio)propanenitrile CAS No. 15771-37-6

3-((2-Hydroxyethyl)thio)propanenitrile

Cat. No. B101213
CAS RN: 15771-37-6
M. Wt: 131.2 g/mol
InChI Key: LNJCGNRKWOHFFV-UHFFFAOYSA-N
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Description

The compound of interest, 3-((2-Hydroxyethyl)thio)propanenitrile, is closely related to 3-hydroxy-3-(2-thienyl) propanenitrile, which is a key chiral building block for the synthesis of (S)-duloxetine, a significant pharmaceutical compound . The studies provided focus on the synthesis and characterization of related compounds, demonstrating the importance of such molecules in the field of medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of related compounds, such as (S)-3-hydroxy-3-(2-thienyl) propanenitrile, has been achieved through enantioselective transesterification catalyzed by lipase . Notably, the use of ultrasound irradiation and liquid carbon dioxide as reaction media has been shown to enhance enzyme activity and enantioselectivity. These methods provide high enantiopurity, which is crucial for the pharmacological activity of the resulting drugs.

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 3-((2-Hydroxyethyl)thio)propanenitrile, they do offer insights into related compounds. For instance, the metal dithiocarbamate derivatives of 3-((pyridin-2-yl)methylamino)propanenitrile have been characterized by spectroscopic data and X-ray crystallography . These analyses reveal the importance of molecular interactions, such as hydrogen bonding and C-H...π contacts, in stabilizing the crystal structure of these complexes.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the use of lipase for the resolution of chiral centers in compounds similar to 3-((2-Hydroxyethyl)thio)propanenitrile . These reactions are crucial for obtaining enantiomerically pure compounds, which are often required for the desired biological activity. The papers also describe the use of heterogeneous catalysts for the synthesis of other important molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied are inferred from their synthesis and characterization. For example, the high enantiopurity and conversion rates achieved in the synthesis of (S)-3-hydroxy-3-(2-thienyl) propanenitrile suggest that the physical properties of these compounds are suitable for pharmaceutical applications . The thermal stability and bonding characteristics of metal dithiocarbamate derivatives provide additional insights into the chemical properties of related compounds .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

One area of research closely related to the applications of compounds like "3-((2-Hydroxyethyl)thio)propanenitrile" involves the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol. These diols are promising chemicals with a wide range of applications, from the production of polymers to solvents. The separation of these diols from fermentation broth, which constitutes a significant portion of the total costs in their microbial production, has been extensively studied. Methods such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been explored for their efficiency in yield, purity, and energy consumption improvements (Zhi-Long Xiu & A. Zeng, 2008).

Catalytic Processes for Chemical Production

Another relevant application is in the catalytic processes for the production of chemicals from glycerol, a by-product of biodiesel production. The transformation of glycerol into valuable chemicals such as acrolein, lactic acid, 1,2-propanediol, and allyl alcohol via dehydration, oxidation, and hydrogenolysis respectively, highlights the role of catalysis in utilizing renewable resources for chemical production. Heterogeneous catalysts have been studied for their efficiency in these processes, focusing on process variables and the influence of active acid and metallic phases on activity and selectivity towards desired products (Alisson Dias da Silva Ruy et al., 2020).

Environmental and Energy Applications

Research on the photocatalytic applications of graphitic carbon nitride (g-C3N4) in environmental purification and energy generation, when modified with carbon dots (CDs), is also relevant. These studies aim to enhance the photocatalytic efficiency of g-C3N4/CDs-based nanocomposites for the photoreduction of CO2, water splitting, and the elimination of various contaminants. The modification with CDs not only affects charge separation efficiency but also textural and morphological properties, extending the applications of these photocatalysts (Soheila Asadzadeh-Khaneghah & A. Habibi-Yangjeh, 2020).

properties

IUPAC Name

3-(2-hydroxyethylsulfanyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c6-2-1-4-8-5-3-7/h7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJCGNRKWOHFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408900
Record name 3-[(2-Hydroxyethyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Hydroxyethyl)thio)propanenitrile

CAS RN

15771-37-6
Record name 3-[(2-Hydroxyethyl)thio]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15771-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Hydroxyethyl)thio)propanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015771376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Hydroxyethyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2-HYDROXYETHYL)THIO)PROPANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/208PJI4W33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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